4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
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Overview
Description
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused benzofuran and pyrimidine ring system, which contributes to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, followed by the introduction of the pyrimidine ring. Key steps may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of Pyrimidine Ring: This step often involves condensation reactions with guanidine derivatives or other nitrogen-containing compounds.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can be compared with other similar heterocyclic compounds, such as:
Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings and varied functional groups.
Fused Heterocycles: Other fused ring systems like benzothiazoles or benzoxazoles.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical reactivity and biological activity compared to other related compounds.
Properties
Molecular Formula |
C11H12ClN3O2 |
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Molecular Weight |
253.68 g/mol |
IUPAC Name |
4-chloro-8-methoxy-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-16-5-2-3-7-6(4-5)8-9(17-7)10(12)15-11(13)14-8/h5H,2-4H2,1H3,(H2,13,14,15) |
InChI Key |
VLKLXGOYUNTHJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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